molecular formula C12H10N2S B11080429 1-Methyl-2-thiophen-2-ylbenzimidazole CAS No. 3878-25-9

1-Methyl-2-thiophen-2-ylbenzimidazole

Cat. No.: B11080429
CAS No.: 3878-25-9
M. Wt: 214.29 g/mol
InChI Key: GOYUQGHNWFXXBK-UHFFFAOYSA-N
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Preparation Methods

1-Methyl-2-thiophen-2-ylbenzimidazole can be synthesized through several methods. One common approach is the Weidenhagen reaction, followed by N-methylation . This involves the reaction of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions to form the benzimidazole core, which is then methylated using methyl iodide in the presence of a base.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-2-thiophen-2-ylbenzimidazole undergoes various chemical reactions, including:

    Electrophilic Substitution: This compound can undergo nitration, bromination, sulfonation, formylation, and acylation.

    Oxidation and Reduction:

    Substitution Reactions: Common reagents include halogens, acids, and bases, which can introduce new functional groups or replace existing ones.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, formylation in polyphosphoric acid can yield mixtures of 2- and 5-substituted isomers at the thiophene ring .

Scientific Research Applications

1-Methyl-2-thiophen-2-ylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This can lead to the inhibition of cell growth and proliferation, making these compounds effective anticancer agents. Additionally, they can inhibit enzymes by binding to their active sites, disrupting their normal function .

Comparison with Similar Compounds

1-Methyl-2-thiophen-2-ylbenzimidazole can be compared with other benzimidazole derivatives and thiophene-containing compounds:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both benzimidazole and thiophene derivatives, potentially enhancing its effectiveness in various applications.

Properties

CAS No.

3878-25-9

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-methyl-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C12H10N2S/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-8H,1H3

InChI Key

GOYUQGHNWFXXBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CS3

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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